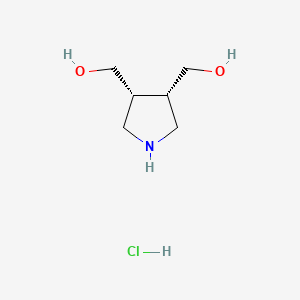
(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
Descripción general
Descripción
(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, also known as FP-Me, is a synthetic compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone involves its binding to the dopamine transporter, which prevents the reuptake of dopamine from the synapse. This results in an increase in dopamine levels, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone have been studied in vitro and in vivo. In vitro studies have shown that it increases dopamine release and inhibits dopamine reuptake, while in vivo studies have shown that it increases locomotor activity and produces a conditioned place preference in rats. It has also been shown to enhance the effects of cocaine in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related processes. However, one limitation is that it has not been extensively studied in humans, so its effects in humans are not well understood.
Direcciones Futuras
There are several future directions for research on (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, including:
1. Further studies on its effects in humans, particularly in the context of neurological disorders.
2. Studies on its potential therapeutic applications, such as in the treatment of addiction.
3. Development of new compounds based on (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone that have improved properties for scientific research.
4. Studies on its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
5. Studies on its potential use as a diagnostic tool for neurological disorders.
In conclusion, (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its high affinity for the dopamine transporter makes it a useful tool for studying dopamine-related processes, but more research is needed to fully understand its effects in humans and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
Propiedades
IUPAC Name |
[6-fluoro-4-[(2-fluorophenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c23-16-8-9-20-17(12-16)21(26-13-15-6-2-3-7-19(15)24)18(14-25-20)22(28)27-10-4-1-5-11-27/h2-3,6-9,12,14H,1,4-5,10-11,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAYYEIXDWVAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3405213.png)
![N-(4-fluorophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3405218.png)
![(Z)-methyl 2-(5,7-dimethyl-2-(pentanoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3405230.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3405234.png)

![(E)-methyl 2-(4,7-dimethoxy-2-((3-(phenylsulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3405260.png)



![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405278.png)

![(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3405293.png)
![6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline](/img/structure/B3405301.png)
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3405304.png)